molecular formula C8H3ClF3NO3 B15145657 Benzoyl chloride, 4-nitro-3-(trifluoromethyl)-

Benzoyl chloride, 4-nitro-3-(trifluoromethyl)-

Cat. No.: B15145657
M. Wt: 253.56 g/mol
InChI Key: XUQSJNOXRCTFKF-UHFFFAOYSA-N
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Description

4-Nitro-3-(trifluoromethyl)benzoyl chloride is a chemical compound with the molecular formula C8H3ClF3NO3 and a molecular weight of 253.56 g/mol . It is characterized by the presence of a nitro group (-NO2) and a trifluoromethyl group (-CF3) attached to a benzoyl chloride structure. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitro-3-(trifluoromethyl)benzoyl chloride can be synthesized through the chlorination of 4-nitro-3-(trifluoromethyl)benzoic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction typically occurs under reflux conditions, where the acid is dissolved in an appropriate solvent such as dichloromethane or chloroform, and the chlorinating agent is added dropwise. The reaction mixture is then heated to facilitate the formation of the benzoyl chloride derivative.

Industrial Production Methods: Industrial production of 4-nitro-3-(trifluoromethyl)benzoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous monitoring helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-3-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Hydrogen gas (H2), metal hydrides

    Oxidizing Agents: Various oxidizing agents depending on the desired product

Major Products Formed:

    Amides, Esters, Thioesters: Formed through substitution reactions with nucleophiles

    Amino Derivatives: Formed through reduction of the nitro group

Mechanism of Action

The mechanism of action of 4-Nitro-3-(trifluoromethyl)benzoyl chloride involves its reactivity towards nucleophiles and its ability to undergo reduction and oxidation reactions. The nitro group and trifluoromethyl group influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Uniqueness: 4-Nitro-3-(trifluoromethyl)benzoyl chloride is unique due to the presence of both the nitro and trifluoromethyl groups, which impart distinct chemical properties and reactivity. The trifluoromethyl group enhances the compound’s stability and electron-withdrawing capability, making it a valuable intermediate in various chemical reactions .

Properties

Molecular Formula

C8H3ClF3NO3

Molecular Weight

253.56 g/mol

IUPAC Name

4-nitro-3-(trifluoromethyl)benzoyl chloride

InChI

InChI=1S/C8H3ClF3NO3/c9-7(14)4-1-2-6(13(15)16)5(3-4)8(10,11)12/h1-3H

InChI Key

XUQSJNOXRCTFKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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